molecular formula C8H5ClF2O B3382144 2,2-Difluoro-2-phenylacetyl chloride CAS No. 312-24-3

2,2-Difluoro-2-phenylacetyl chloride

Cat. No.: B3382144
CAS No.: 312-24-3
M. Wt: 190.57 g/mol
InChI Key: WHESXQIOHUXMOJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-phenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both the acyl chloride and difluoromethyl groups, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

2,2-Difluoro-2-phenylacetyl chloride is utilized in various scientific research applications, including:

Safety and Hazards

DFPAC may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The field of fluorinated organic molecules, particularly for drug development, has seen major efforts. The replacement of hydrogen by fluorine has been used in development to improve the biophysical and chemical properties of bioactives . Therefore, DFPAC and similar compounds may have potential applications in pharmaceuticals and other industries.

Mechanism of Action

Mode of Action

The mode of action of DFPAC involves its interaction with other compounds in a chemical reaction. For instance, it can react with thionyl chloride in dichloromethane at 0 - 20℃ . This reaction is part of the Schlenk technique, a method used in synthetic chemistry to exclude air and moisture from reactions .

Biochemical Pathways

For example, it can react with difluoro (phenyl)acetic acid to yield a new compound .

Result of Action

The result of DFPAC’s action can be seen in its ability to react with other compounds to form new ones. For example, when DFPAC reacts with difluoro (phenyl)acetic acid, it yields a new compound . This shows that DFPAC can participate in chemical reactions and contribute to the synthesis of other compounds.

Action Environment

The action of DFPAC can be influenced by environmental factors such as temperature. For instance, the reaction between DFPAC and thionyl chloride occurs in dichloromethane at 0 - 20℃ . This suggests that the efficacy and stability of DFPAC can be affected by the conditions under which it is stored and used.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-2-phenylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenylacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2-difluoro-2-phenylacetic acid.

    Reduction: The compound can be reduced to form 2,2-difluoro-2-phenylethanol.

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    2,2-Difluoro-2-phenylacetic acid: Formed through hydrolysis.

    2,2-Difluoro-2-phenylethanol: Formed through reduction.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-phenylacetic acid
  • 2,2-Difluoro-2-phenylethanol
  • 2,2-Difluoro-2-phenylacetamide

Uniqueness

2,2-Difluoro-2-phenylacetyl chloride is unique due to its combination of an acyl chloride group and difluoromethyl groups.

Properties

IUPAC Name

2,2-difluoro-2-phenylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-7(12)8(10,11)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHESXQIOHUXMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-24-3
Record name 2,2-difluoro-2-phenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask charged with 2,2-difluoro-2-phenylacetic acid (0.8 g, 5.06 mmol), as prepared in the preceding step, under argon in an ice-bath was added oxalyl chloride (5 mL), and the reaction mixture stirred for 15 min. A solution of dimethylformamide (DMF) (37 mg, 0.506 mmol) in DCM (0.5 mL) was added. After 2 hours, the ice-bath was removed, and the mixture continued to stir for 1 hour. The solvents were evaporated, DCM was added, and then evaporated in vacuo giving the title compound (0.88 g, 98% yield), that was used immediately without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
37 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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